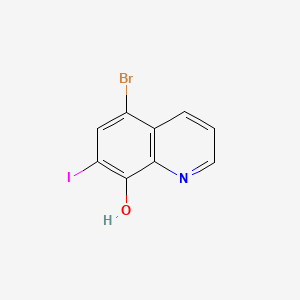
5-Bromo-7-iodoquinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-iodoquinolin-8-ol, also known by its systematic name 8-quinolinol, 5-bromo-7-iodo, is a heterocyclic organic compound. Its chemical formula is C9H5BrINO, and its molecular weight is approximately 349.95 g/mol . This compound features both bromine and iodine atoms attached to a quinoline ring, making it an intriguing target for research and applications.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of 5-bromo-7-iodoquinolin-8-ol. One common method involves the halogenation of quinolin-8-ol using bromine and iodine sources. The reaction proceeds through electrophilic aromatic substitution, resulting in the incorporation of both halogens at specific positions on the quinoline ring.
Reaction Conditions: The reaction conditions typically involve refluxing quinolin-8-ol with bromine and iodine in an appropriate solvent (such as chloroform or acetonitrile). Catalysts or Lewis acids may enhance the reaction efficiency. Isolation and purification steps follow to obtain the desired product.
Industrial Production: While industrial-scale production methods are less common, researchers have explored scalable approaches to synthesize this compound. Optimization of reaction conditions, catalysts, and purification techniques is essential for efficient large-scale production.
Chemical Reactions Analysis
5-Bromo-7-iodoquinolin-8-ol participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of the quinoline ring can yield different intermediates or products.
Substitution: Substituents on the quinoline ring can be modified using nucleophilic substitution reactions.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides).
Major products depend on reaction conditions and substituents present. For instance, reduction may yield 5,7-dihydroxyquinoline derivatives.
Scientific Research Applications
Chemistry::
Ligand Synthesis: 5-Bromo-7-iodoquinolin-8-ol serves as a versatile ligand in coordination chemistry.
Metal Complexes: It forms stable complexes with transition metals, influencing their reactivity and properties.
Antimicrobial Properties: Research explores its potential as an antimicrobial agent.
Metal Chelation: Its chelating properties may find applications in metal ion detection or therapy.
Dye Synthesis: Quinoline derivatives are used in dye production.
Pharmaceutical Intermediates: It serves as an intermediate in drug synthesis.
Mechanism of Action
The exact mechanism by which 5-bromo-7-iodoquinolin-8-ol exerts its effects depends on its specific application. It may involve interactions with cellular receptors, enzymes, or metal ions. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While 5-bromo-7-iodoquinolin-8-ol is unique due to its dual halogenation pattern, other related compounds include:
Clioquinol: Similar structure but with chlorine instead of bromine .
5-Bromoquinolin-8-ol: Lacks the iodine substituent .
Properties
CAS No. |
37171-61-2 |
|---|---|
Molecular Formula |
C9H5BrINO |
Molecular Weight |
349.95 g/mol |
IUPAC Name |
5-bromo-7-iodoquinolin-8-ol |
InChI |
InChI=1S/C9H5BrINO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H |
InChI Key |
IMYWOQVNTHOMNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Br)I)O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


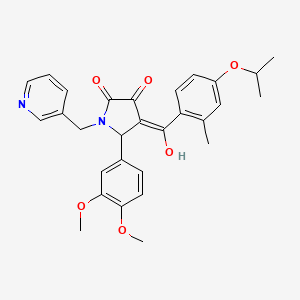


![1H-Pyrrolo[2,3-b]pyridine hydrate](/img/structure/B12895818.png)
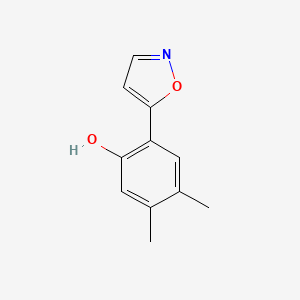
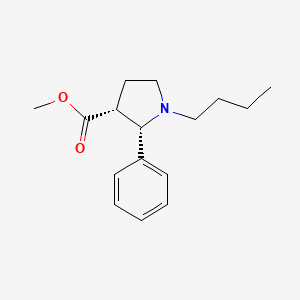
![Imidazo[1,2-a]pyrazin-8-amine, N-[2-(4-morpholinyl)ethyl]-3-phenyl-](/img/structure/B12895834.png)
![2'-Deoxy-8-[4-(hydroxymethyl)phenyl]guanosine](/img/structure/B12895837.png)


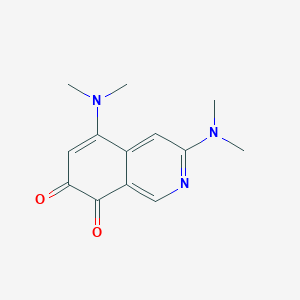

![2-(Hydroxymethyl)benzo[d]oxazole-7-carbonyl chloride](/img/structure/B12895874.png)
![7-Chloro-N-(3-methylbutyl)imidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12895880.png)
